2-[4-(2,3-Epoxypropoxy)phenyl]acetamide 2-[4-(2,3-Epoxypropoxy)phenyl]acetamide Atenolol impurity C is an impurity of Atenolol, a cardioselective β-adrenergic blocker.
Brand Name: Vulcanchem
CAS No.: 29122-69-8
VCID: VC0194417
InChI: InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13)
SMILES: C1C(O1)COC2=CC=C(C=C2)CC(=O)N
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

2-[4-(2,3-Epoxypropoxy)phenyl]acetamide

CAS No.: 29122-69-8

Impurities

VCID: VC0194417

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

Purity: > 95%

2-[4-(2,3-Epoxypropoxy)phenyl]acetamide - 29122-69-8

CAS No. 29122-69-8
Product Name 2-[4-(2,3-Epoxypropoxy)phenyl]acetamide
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Standard InChI InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13)
Standard InChIKey SOGKXLVYZZXFTN-UHFFFAOYSA-N
SMILES C1C(O1)COC2=CC=C(C=C2)CC(=O)N
Canonical SMILES C1C(O1)COC2=CC=C(C=C2)CC(=O)N
Appearance White Solid
Melting Point 165-167°C
Description Atenolol impurity C is an impurity of Atenolol, a cardioselective β-adrenergic blocker.
Purity > 95%
Quantity Milligrams-Grams
Synonyms 4-(Oxiranylmethoxy)benzeneacetamide; 2-(4-Oxiranylmethoxy-phenyl)-acetamide; 4-(2,3-Epoxypropoxy)phenylacetamide; 1,2,3,4-Tetrahydro-4-oxacarbazole; p-(2,3-Epoxypropyloxy)phenylacetamide
PubChem Compound 119857
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator